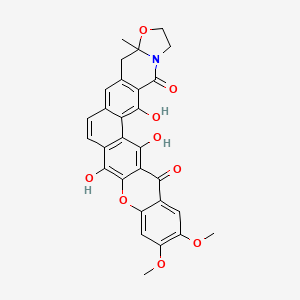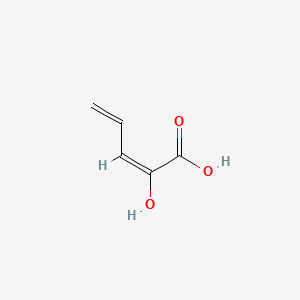
cis-2-Hydroxypenta-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-2-hydroxypenta-2,4-dienoic acid is the cis-isomer of 2-hydroxypenta-2,4-dienoic acid. It is a conjugate acid of a (2E)-2-hydroxypenta-2,4-dienoate.
科学的研究の応用
Metabolic Pathways in Bacteria
- Degradation of Biphenyl: Pseudomonas putida metabolizes biphenyl, producing 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid and benzoic acid, with the presence of 2-hydroxypenta-2,4-dienoic acid suggested by mass spectrometry (Catelani et al., 1973).
Catalytic Mechanisms
- Catalytic Mechanism of BphD: BphD (meta-cleavage product hydrolase) catalyzes the conversion of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid into 2-hydroxypenta-2,4-dienoic acid. This process involves a substrate-assisted acylation mechanism with a catalytic triad (Ser-His-Asp) (Li et al., 2015).
Chemical Reactivity Studies
- Reactivity of α,β-Unsaturated Ethers: Studies on the acid-catalyzed hydrolysis and alcohol addition of cis- and trans-1-ethoxybuta-1,3-dienes revealed differences in protonation and reactivity between cis and trans isomers. These findings provide insights into the reactivity of similar compounds, including 2-hydroxypenta-2,4-dienoic acid (Okuyama et al., 1973).
Spectroscopic Analysis
- Spectroscopic Study of Isomers: A spectroscopic analysis of the cis/trans-isomers of penta-2,4-dienoic acid attached to gold nanoclusters demonstrated how molecular conformation influences electronic structure and spectra. This research aids in understanding the properties of similar compounds like 2-hydroxypenta-2,4-dienoic acid (Latorre et al., 2015).
Enzymatic Pathways
- Enzymatic Conversion in Bacteria: Pseudomonas fluorescens converts cumene into 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid, followed by further conversion of 2-hydroxypenta-2,4-dienoic acid into Krebs cycle intermediates, showcasing enzymatic pathways involving similar compounds (Habe et al., 1996).
特性
CAS番号 |
159694-16-3 |
|---|---|
分子式 |
C5H6O3 |
分子量 |
114.1 g/mol |
IUPAC名 |
(2E)-2-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2-3,6H,1H2,(H,7,8)/b4-3+ |
InChIキー |
VHTQQDXPNUTMNB-ONEGZZNKSA-N |
異性体SMILES |
C=C/C=C(\C(=O)O)/O |
SMILES |
C=CC=C(C(=O)O)O |
正規SMILES |
C=CC=C(C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-but-2-enedioic acid;[3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate](/img/structure/B1235089.png)
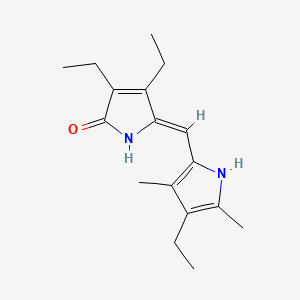
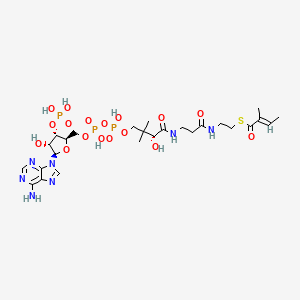
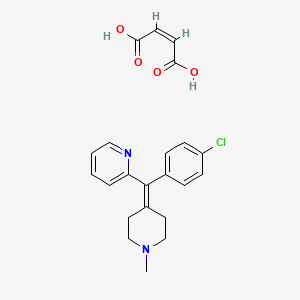
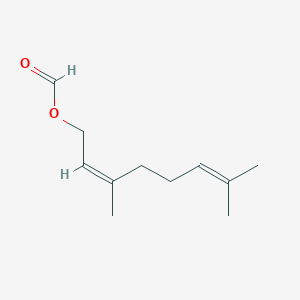
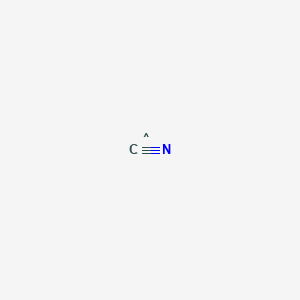
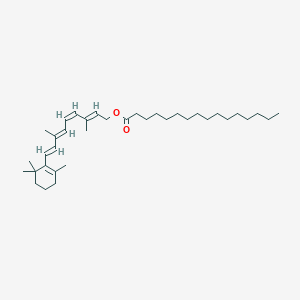

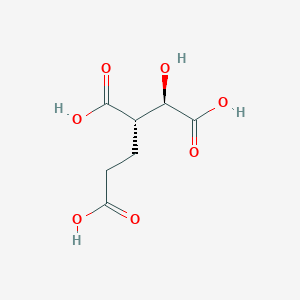
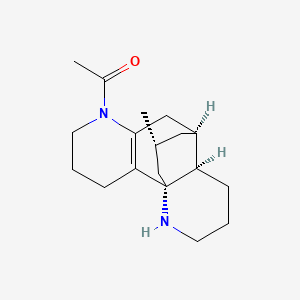
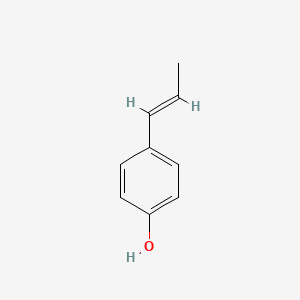
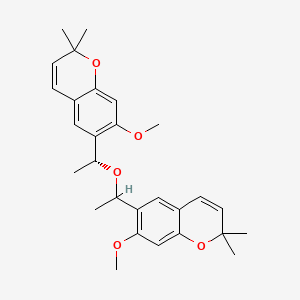
![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)
